

Spectroscopic and Structural Elucidation of Bipolaricin A: A Technical Guide

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Compound of Interest		
Compound Name:	Bipolaricin R	
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This technical guide provides a comprehensive overview of the spectroscopic data for Bipolaricin A, a representative of the Bipolaricin class of ophiobolin-type tetracyclic sesterterpenes. These compounds were isolated from the phytopathogenic fungus Bipolaris sp. [1][2]. Due to the absence of specific data for a "**Bipolaricin R**," this guide will focus on Bipolaricin A, for which detailed spectroscopic information is available. The methodologies and data presented are crucial for the identification, characterization, and potential development of this class of natural products.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) Data

High-resolution mass spectrometry is a cornerstone technique for determining the elemental composition of a novel compound. The HRESIMS data for Bipolaricin A provides a precise mass measurement, allowing for the confident assignment of its molecular formula.

Compound	Molecular Formula	Calculated Mass [M+H]+	Measured Mass [M+H]+
Bipolaricin A	C25H36O4	399.2530	399.2535





Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, which is essential for its structural elucidation. The ¹H and ¹³C NMR data for Bipolaricin A, recorded in CDCl₃, are presented below. These data points, in conjunction with 2D NMR experiments (COSY, HSQC, and HMBC), were used to definitively establish the structure of Bipolaricin A[1].

¹³C NMR Data (150 MHz, CDCl₃)



Position	Chemical Shift (δc)	Туре
1	34.2	CH ₂
2	129.5	СН
3	136.1	С
4	38.1	СН
5	55.9	СН
6	200.4	С
7	49.5	СН
8	32.7	CH ₂
9	36.5	CH ₂
10	41.9	СН
11	134.7	С
12	124.8	СН
13	25.7	CH ₂
14	39.7	CH ₂
15	76.9	СН
16	29.9	CH₃
17	21.4	CH₃
18	17.9	СНз
19	21.0	СНз
20	211.3	С
21	48.9	СН
22	26.9	СНз
23	26.9	СНз



24	16.5	CH₃
25	68.1	CH ₂

¹H NMR Data (600 MHz, CDCl₃)



Position	Chemical Shift (δH)	Multiplicity	J (Hz)
1α	1.65	m	_
1β	2.05	m	_
2	5.40	br s	_
4	2.45	m	_
5	2.90	d	10.2
7	3.15	m	
8α	1.80	m	_
8β	1.55	m	_
9α	1.70	m	_
9β	1.45	m	_
10	2.20	m	_
12	5.15	t	7.2
13α	2.00	m	
13β	2.10	m	_
14α	1.25	m	_
14β	1.50	m	
15	4.60	t	8.4
16	1.05	d	6.6
17	1.60	s	
18	0.90	d	7.2
19	0.85	d	7.2
21	2.60	sept	6.6
22	1.10	d	6.6



23	1.12	d	6.6
24	0.95	d	7.2
25a	4.10	d	12.0
25b	4.20	d	12.0

Experimental Protocols

The isolation and structural elucidation of Bipolaricin A involved a series of standard natural product chemistry techniques[1].

Fungal Cultivation and Extraction

The fungus Bipolaris sp. TJ403-B1 was cultured on solid rice medium. After a period of incubation, the fermented rice was extracted with ethyl acetate (EtOAc). The resulting crude extract was then subjected to further purification.

Isolation and Purification

The crude EtOAc extract was fractionated using silica gel column chromatography with a gradient elution system. Fractions containing compounds of interest were then further purified using a combination of Sephadex LH-20 chromatography and semi-preparative High-Performance Liquid Chromatography (HPLC) to yield the pure Bipolaricin A.

Spectroscopic Analysis

- NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra were
 acquired on a Bruker AVANCE 600 MHz spectrometer. Chemical shifts are reported in parts
 per million (ppm) relative to the solvent residual peak (CDCl₃: δH 7.26, δC 77.16).
- HRESIMS: High-resolution electrospray ionization mass spectra were obtained on an Agilent 6230 TOF mass spectrometer.

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of Bipolaricin A.





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Caption: General workflow for the isolation and structural elucidation of Bipolaricin A.

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References

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- 2. Bipolaricins A-I, Ophiobolin-Type Tetracyclic Sesterterpenes from a Phytopathogenic Bipolaris sp. Fungus PubMed [pubmed.ncbi.nlm.nih.gov]
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